N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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Overview
Description
N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the chlorophenyl, dimethylphenyl, and methylthio groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the spirocyclic core or other functional groups.
Substitution: Halogenation, nitration, or other substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones.
Scientific Research Applications
N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE: can be compared with other spirocyclic compounds with similar functional groups.
Spirocyclic analogs: Compounds with different substituents on the spirocyclic core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-15-8-9-17(14-16(15)2)20-21(30-3)27-23(26-20)10-12-28(13-11-23)22(29)25-19-7-5-4-6-18(19)24/h4-9,14H,10-13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKNCADMTVLJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4Cl)N=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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